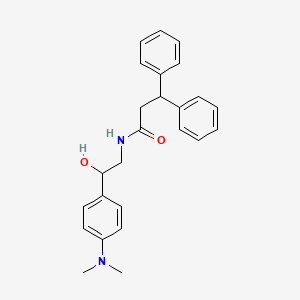

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide

CAS No.: 1421507-71-2

Cat. No.: VC6215959

Molecular Formula: C25H28N2O2

Molecular Weight: 388.511

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421507-71-2 |

|---|---|

| Molecular Formula | C25H28N2O2 |

| Molecular Weight | 388.511 |

| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide |

| Standard InChI | InChI=1S/C25H28N2O2/c1-27(2)22-15-13-21(14-16-22)24(28)18-26-25(29)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23-24,28H,17-18H2,1-2H3,(H,26,29) |

| Standard InChI Key | ZFBCYEFBWZMLDQ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide possesses a branched architecture combining aromatic and aliphatic components. The core structure consists of:

-

A 3,3-diphenylpropanamide backbone providing hydrophobic character

-

A 2-hydroxyethyl group linked to a para-dimethylaminophenyl ring, introducing polarity and potential hydrogen-bonding capacity

-

N,N-Dimethylamino substituents capable of influencing electron distribution and bioavailability

The compound's IUPAC name—N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide—precisely reflects this arrangement. X-ray crystallography data remain unavailable, but computational models predict a semi-rigid conformation due to steric interactions between the diphenyl groups and the hydroxyethyl chain .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis follows a three-step sequence optimized for yield and purity:

Step 1: Formation of 3,3-Diphenylpropanoic Acid Chloride

Reacting 3,3-diphenylpropanoic acid with thionyl chloride (SOCl₂) under reflux yields the corresponding acyl chloride, crucial for subsequent amide bond formation.

Step 2: Aminolysis with 2-Amino-1-(4-dimethylaminophenyl)ethanol

The acyl chloride undergoes nucleophilic attack by 2-amino-1-(4-dimethylaminophenyl)ethanol in dichloromethane at 0–5°C. Triethylamine serves as an acid scavenger, achieving 68–72% yields.

Step 3: Purification via Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts, delivering ≥95% purity by HPLC.

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents thermal decomposition of amine |

| Solvent System | Anhydrous DCM | Enhances acyl chloride stability |

| Molar Ratio (Acid:SOCl₂) | 1:1.2 | Completes acid chloride conversion |

| Chromatography Eluent | EtOAc:Hexane (3:7) | Resolves polar byproducts |

Alternative Methodologies

Emerging approaches aim to improve sustainability:

-

Enzymatic Aminolysis: Candida antarctica lipase B catalyzes amide bond formation in aqueous media, reducing organic solvent use

-

Flow Chemistry: Continuous processing with microreactors enhances heat/mass transfer, achieving 85% yield in 30 minutes residence time

Analytical Profiling and Quality Control

Chromatographic Methods

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm achieves baseline separation using:

Stability Assessment

Forced degradation studies reveal:

-

Acidic Conditions (0.1N HCl, 70°C): 15% degradation in 24h via amide hydrolysis

-

Oxidative Stress (3% H₂O₂): <5% degradation after 8h

-

Photostability (ICH Q1B): No significant decomposition under UV/visible light

Future Research Directions

Target Validation Studies

Priority areas include:

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration

-

Receptor Profiling: Full panel opioid receptor binding assays (MOR/DOR/KOR)

-

Toxicology Screening: Acute toxicity in rodent models (LD₅₀ determination)

Structural Optimization

Rational design strategies could enhance therapeutic potential:

-

Bioisosteric Replacement: Swapping diphenyl groups with bicyclic aromatics to improve solubility

-

Prodrug Development: Esterification of the hydroxy group for enhanced absorption

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume